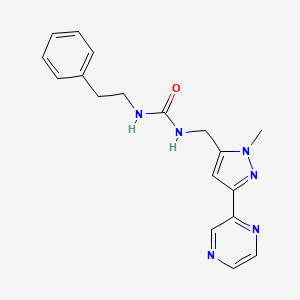

1-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-phenethylurea

Description

Properties

IUPAC Name |

1-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-3-(2-phenylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O/c1-24-15(11-16(23-24)17-13-19-9-10-20-17)12-22-18(25)21-8-7-14-5-3-2-4-6-14/h2-6,9-11,13H,7-8,12H2,1H3,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTOGKBILSHGNHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Urea-Linked Pyrazoles

1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) ():

- Replaces the pyrazine ring with a phenyl group and uses an ethyl group on the urea nitrogen.

- The phenyl substituent enhances lipophilicity compared to the pyrazine, which may influence membrane permeability.

- Reported melting point: 148–150°C, suggesting crystalline stability due to hydrogen bonding .

- 1-(4-Fluorophenyl)-3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)urea (10) (): Incorporates a fluorophenyl group and a trifluoromethyl-pyrazole. Fluorine atoms improve metabolic stability and bioavailability compared to non-halogenated analogs .

- 3-{[1-Methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}-1-[(thiophen-2-yl)methyl]urea (): Substitutes phenethyl with a thiophenemethyl group. Molecular weight: 328.39 g/mol, slightly lower than the target compound’s estimated ~350 g/mol .

Urea Derivatives with Heterocyclic Modifications

- 1-(3,5-Dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea (MK13) (): Dimethoxyphenyl substituents provide strong electron-donating effects, increasing solubility in polar solvents.

1-Alkyl(aryl)-3-[4-(hydroxymethyl)-1Н-pyrazol-3-yl]ureas ():

Hydrogen Bonding and Crystallographic Insights

The urea group in the target compound can act as both a donor (-NH) and acceptor (C=O), forming robust hydrogen-bonded networks. Pyrazine’s nitrogen atoms further contribute to H-bond acceptor capacity, a feature shared with 1-(3,5-dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea (MK13) but absent in analogs with purely hydrocarbon substituents (e.g., 9a). highlights that such directional interactions are critical for crystal packing and stability .

Pharmacological and Physicochemical Implications

- Lipophilicity : The phenethyl group increases logP compared to hydroxymethyl or thiophenemethyl analogs, suggesting better blood-brain barrier penetration.

- Synthetic Accessibility : The target compound’s synthesis likely parallels methods in (isocyanate coupling) and (toluene reflux), though exact conditions are unspecified .

Q & A

Q. Advanced SAR Analysis

- Pyrazine vs. pyridine : Pyrazine’s electron-deficient nature improves binding to hydrophobic pockets (e.g., 10-fold higher activity in kinase inhibition vs. pyridine analogs) .

- Phenethyl chain length : Longer chains (e.g., propyl) increase off-target effects due to reduced steric specificity .

- Methyl group removal : Abolishes metabolic stability in liver microsome assays .

What challenges arise in crystallographic refinement of this compound?

Advanced Crystallography

Challenges include:

- Flexible urea linkage : Causes disorder in crystal lattices, requiring high-resolution data (<1.0 Å) for SHELXL refinement .

- Twinned crystals : Common in polar solvents; resolved using TWINABS for data integration .

- Hydrogen bonding variability : O–H⋯N interactions are solvent-dependent, complicating packing analysis .

How can contradictory biological data across studies be resolved?

Advanced Data Analysis

Contradictions often stem from:

- Assay conditions : Varying pH or ionic strength alters urea protonation, affecting binding kinetics .

- Cellular vs. enzymatic assays : Off-target effects in cell-based models (e.g., membrane transporters) may skew results .

- Batch variability : Impurities >2% (e.g., unreacted intermediates) reduce reproducibility; HPLC-MS purity checks (>98%) are critical .

What computational strategies predict its pharmacokinetic (PK) properties?

Q. Advanced Modeling

- ADMET prediction : SwissADME estimates moderate bioavailability (F = 50–60%) due to moderate logP (~2.8) .

- Metabolic sites : CYP3A4-mediated oxidation of the pyrazine ring is predicted via Schrödinger’s QikProp .

- Free-energy perturbation (FEP) : Guides substituent optimization for binding affinity (ΔΔG < 1 kcal/mol) .

How are reaction conditions optimized for large-scale synthesis?

Q. Advanced Process Chemistry

- Catalyst screening : Pd(PPh₃)₄ improves Suzuki couplings for pyrazine introduction (yield: 75% vs. 45% with Cu) .

- Solvent engineering : Switching from DMF to acetonitrile reduces side reactions (e.g., urea hydrolysis) .

- Flow chemistry : Continuous processing reduces reaction time from 12 hours (batch) to 2 hours .

What mechanistic insights explain its reactivity in nucleophilic environments?

Q. Advanced Reaction Mechanisms

- Urea electrophilicity : The carbonyl carbon undergoes nucleophilic attack by amines or thiols, forming stable adducts .

- Pyrazine stabilization : Electron-withdrawing effects stabilize transition states during SNAr reactions .

- pH-dependent degradation : Protonation of the pyrazole nitrogen at pH < 4 accelerates hydrolysis, requiring buffered storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.